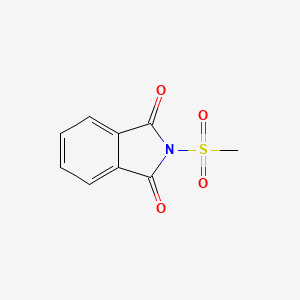
2-(Methanesulfonyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione,2-(methylsulfonyl)- is a derivative of isoindoline-1,3-dione, a compound known for its significant medicinal properties. This compound is part of a broader class of phthalimides, which have been extensively studied for their biological activities, including anti-inflammatory and antibacterial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-isoindole-1,3(2H)-dione,2-(methylsulfonyl)- typically involves the reaction of phthalic anhydride with appropriate sulfonyl reagents. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as pyridine or triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1H-Isoindole-1,3(2H)-dione,2-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide derivatives.
Substitution: Formation of various substituted isoindole derivatives.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione,2-(methylsulfonyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly cyclooxygenase (COX) inhibitors.
Medicine: Investigated for its anti-inflammatory and antibacterial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1H-isoindole-1,3(2H)-dione,2-(methylsulfonyl)- involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition is facilitated by the compound’s ability to fit into the enzyme’s active site and form stable interactions through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Phthalimide: Known for its use in the synthesis of various pharmaceuticals.
N-Substituted Isoindole Derivatives: These compounds share similar structural features and biological activities.
Uniqueness: 1H-Isoindole-1,3(2H)-dione,2-(methylsulfonyl)- is unique due to its specific sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other isoindole derivatives. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .
Properties
CAS No. |
25417-44-1 |
|---|---|
Molecular Formula |
C9H7NO4S |
Molecular Weight |
225.22 g/mol |
IUPAC Name |
2-methylsulfonylisoindole-1,3-dione |
InChI |
InChI=1S/C9H7NO4S/c1-15(13,14)10-8(11)6-4-2-3-5-7(6)9(10)12/h2-5H,1H3 |
InChI Key |
UCJPRBGGRIVABG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5,6,7-Tetrahydrothieno[3,2-b]pyridine](/img/structure/B13993910.png)
![[1,3]Oxazolo[4,5-b]pyridin-2-ylboronic acid](/img/structure/B13993911.png)
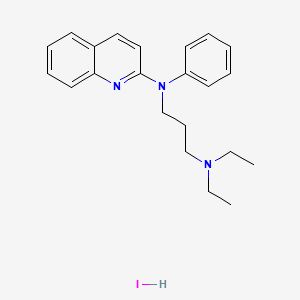

![Tert-butyl 4-[(3-amino[1,5]naphthyridin-4-yl)amino]butylcarbamate](/img/structure/B13993935.png)
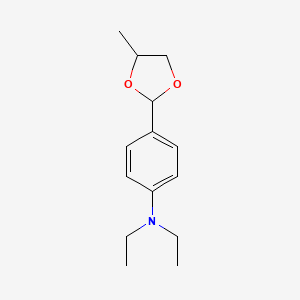
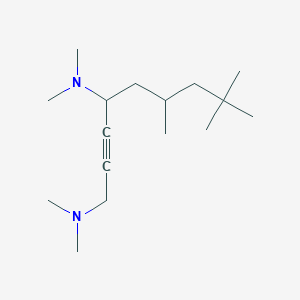


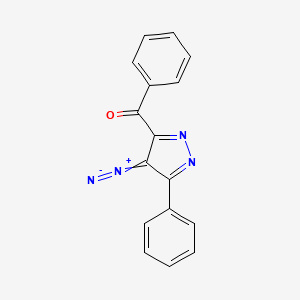
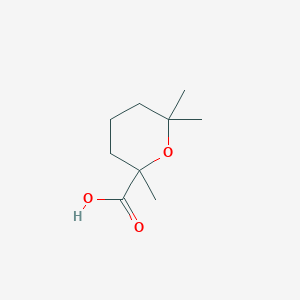
![8-[2-(Diethylamino)ethylsulfanyl]-1,3,9-trimethylpurine-2,6-dione;hydrochloride](/img/structure/B13993987.png)

